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Introduction: The Imperative of Purity in Vortioxetine

Vortioxetine, marketed under trade names like Trintellix, is a multimodal antidepressant utilized
for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is complex,
involving the inhibition of the serotonin (5-HT) transporter alongside modulation of several
serotonin receptors.[2][3] In the landscape of pharmaceutical manufacturing, the final drug
product's purity is not merely a quality metric but a cornerstone of patient safety and
therapeutic efficacy. Impurities, which can be introduced at any stage—from raw material
synthesis to final formulation and storage—can impact the drug's stability, bioavailability, and
potentially introduce toxic or unintended pharmacological effects.[4][5]

This technical guide provides an in-depth review of the known impurities associated with the
manufacturing of Vortioxetine. We will explore the origins of these impurities, from process-
related byproducts to degradation products, and detail the analytical methodologies essential
for their detection, characterization, and quantification. This document is intended for
researchers, analytical scientists, and drug development professionals dedicated to ensuring
the highest standards of quality and safety for this critical therapeutic agent.
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Classification of Vortioxetine Impurities

The International Council for Harmonisation (ICH) guidelines provide a framework for
classifying impurities. For Vortioxetine, these can be broadly categorized based on their origin.
Understanding this classification is the first step in developing a robust control strategy.
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Caption: Logical relationship of impurity classes in pharmaceutical manufacturing.

Part 1: Process-Related Impurities and Synthetic
Pathway Analysis

Process-related impurities are substances that form during the synthesis of the Active
Pharmaceutical Ingredient (API). Their profile is intimately linked to the chosen synthetic route.
The most common commercial syntheses for Vortioxetine often involve a palladium-catalyzed
coupling reaction, such as the Buchwald-Hartwig amination, to form the crucial C-N bond
between the piperazine ring and the phenylthio-phenyl moiety.[6]
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Caption: Simplified Vortioxetine synthesis showing key stages and impurity entry points.
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The causality behind the formation of these impurities lies in the reaction kinetics and
selectivity. For instance, the use of isomeric starting materials (e.g., 2,5-dimethylthiophenol
instead of 2,4-dimethylthiophenol) will lead to structurally similar impurities that can be
challenging to separate.[7] Similarly, incomplete reactions leave residual starting materials or
intermediates in the final product. Side reactions, such as hydrodehalogenation of the aryl
halide, can compete with the desired coupling reaction, reducing yield and introducing by-
products.[6]

Table 1: Common Process-Related Impurities in Vortioxetine Synthesis

Impurity Name Potential Origin
1-(2-((2,3- Isomeric starting material (2,3-
Dimethylphenyl)thio)phenyl)piperazine Dimethylthiophenol)[1]

Isomeric starting material (3,4-

1-(2-((3,4-dimethylphenyl)thio)phenyl)piperazine
e yiphenyl)thio)phenyl)pip Dimethylthiophenol)[1]

1-[4-[(2,4-dimethylphenyl)thio]phenyl]-piperazine  Positional isomer formed during synthesis[8]

Vortioxetine N-Methyl Impurity Methylation of the piperazine nitrogen[5]

Vortioxetine N-Formy! Impurity Formylation of the piperazine nitrogen[5]

1-(2-((5-Chloro-2,4-

) . ) ) Chlorinated impurity in starting material[1]
dimethylphenyl)thio)phenyl)piperazine

, _ . _ , _ Dimerization or over-reaction during C-N
Vortioxetine dipiperazine related impurity )
coupling[5]

Piperazine Unreacted starting material[9]

Part 2: Degradation Products and Stability Profile

Understanding the degradation pathways of Vortioxetine is mandated by ICH Q1A (R2)
guidelines and is crucial for determining appropriate storage conditions and shelf-life. Forced
degradation studies, where the drug substance is subjected to stress conditions more severe
than accelerated stability testing, are used to identify potential degradation products.[10]
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Studies have consistently shown that Vortioxetine is relatively stable under hydrolytic (acidic,
basic, neutral) and thermal stress conditions.[11][12] HowevVer, it is susceptible to degradation
under oxidative and photolytic conditions.[11][12][13][14][15]

» Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide leads to the
formation of one major degradation product.[13][16] This is often identified as the
Vortioxetine Sulfoxide impurity, where the thioether linkage is oxidized.[17]

o Photolytic Degradation: Under exposure to UV light, Vortioxetine degrades to form multiple
products.[11][14] Forced degradation studies have identified up to six different degradation
products under combined photolytic and oxidative stress.[11][12]

The formation of these degradants underscores the need for protective packaging and
controlled storage conditions, particularly shielding from light and oxidative environments.

Table 2: Key Degradation Products of Vortioxetine

Degradation Condition Major Products Identified Reference

Oxidative (e.g., H2032) Vortioxetine Sulfoxide [17]

) ) Multiple degradation products
Photolytic (UV light) (Up to si ted) [11][12]
up to six reporte

Part 3: High-Risk Impurities: Genotoxic and
Nitrosamine Compounds

Regulatory agencies have placed stringent controls on impurities that are potentially mutagenic
or carcinogenic. For Vortioxetine, two classes are of particular concern.

Genotoxic Impurities (GTIs)

GTls are compounds that can damage DNA and have the potential to be carcinogenic even at
trace levels. In the context of Vortioxetine synthesis, certain reagents or intermediates may be
classified as GTls. For example, 2-Chloro-N-(2-Chloroethyl)ethanamine (BCEA), a building

block used in some synthetic routes to construct the piperazine ring, is a potential GTI.[18][19]
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Its control requires highly sensitive analytical methods capable of quantification at the parts-
per-million (ppm) level.[18][20]

Nitrosamine Impurities

The discovery of nitrosamine impurities in various drug products has led to a global regulatory
focus on this class of compounds. For Vortioxetine, the secondary amine structure of the
piperazine ring presents a potential for nitrosation, leading to the formation of N-Nitroso
Vortioxetine.[21] The risk of its formation must be assessed throughout the manufacturing
process, and if a risk is identified, highly sensitive analytical methods are required for its
detection and control.[22] Specialized suppliers now offer reference standards for various
nitrosamine impurities, such as N-Nitroso Vortioxetine and N-Nitroso Vortioxetine Sulfoxide, to
aid in these analytical efforts.[17][21]

Part 4: Analytical Methodologies for Impurity
Profiling

A self-validating system of protocols is essential for the reliable detection and quantification of
Vortioxetine impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of

this analytical framework.
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Caption: Experimental workflow for the identification and quantification of impurities.
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Core Technique: High-Performance Liquid
Chromatography (HPLC)

A stability-indicating HPLC method is one that can resolve the API peak from all potential
impurities and degradation products. For Vortioxetine, reversed-phase (RP) HPLC methods are
most common.[8][23]

e Columns: C18 columns are widely used, providing good retention and separation for
Vortioxetine and its related substances.[13][16] Other stationary phases like Polar-RP or
Phenyl-Hexyl have also been successfully employed.[14][20]

» Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., acetate or formate)
and an organic modifier like acetonitrile or methanol.[9][14] The addition of a tailing
suppressor like triethylamine or diethylamine is often necessary to achieve good peak
symmetry for the basic Vortioxetine molecule.[13][24]

o Detection: Diode Array Detection (DAD) is standard, with a detection wavelength typically set
around 226-228 nm, which is near the absorption maximum of Vortioxetine.[4][13]

For the detection of highly potent impurities like GTls and nitrosamines, more sensitive
techniques are required.

e LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry provides the
selectivity and sensitivity needed to detect and quantify trace-level impurities.[11][22]

e HILIC-MS: Hydrophilic Interaction Liquid Chromatography has been specifically used for the
determination of the GTI 2-Chloro-N-(2-Chloroethyl)ethanamine.[18]

Experimental Protocol: Stability-Indicating RP-HPLC
Method

This protocol is a representative example synthesized from published methods.[4][9][13][14] It
must be validated for its specific application.

o Chromatographic System:
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o HPLC System: Agilent 1260 Infinity 1l or equivalent, equipped with a quaternary pump,
autosampler, column thermostat, and DAD detector.

o Column: Waters Symmetry C18 (100 x 4.6 mm, 3.5 um) or equivalent.[23]

o Column Temperature: 40 °C.[4]

o Detection Wavelength: 226 nm.[4][14]

o Flow Rate: 1.0 mL/min.[4][13]

o Injection Volume: 10 pL.

Reagents and Solutions:

o Mobile Phase A: Prepare a buffer solution (e.g., 20 mM ammonium acetate), adjust pH to
3.5 with acetic acid, and mix with acetonitrile (90:10 v/v).[4][14] Add triethylamine (e.g.,
0.1% v/v).[13]

o Mobile Phase B: Acetonitrile.[4]

o Elution Program: Use a gradient elution for optimal separation of all impurities. (e.g., Start
with 10% B, ramp to 70% B over 20 minutes, hold for 5 minutes, then return to initial
conditions).

o Diluent: Mobile Phase A or a mixture of water and acetonitrile.

Sample Preparation:

o Standard Solution: Accurately weigh and dissolve Vortioxetine HBr reference standard in
diluent to a known concentration (e.g., 50 pg/mL).

o Test Solution: Prepare the Vortioxetine API or drug product sample in diluent to the same
nominal concentration.

o Impurity Stock Solutions: Prepare individual stock solutions of known impurity reference
standards. Use these to prepare a spiked solution to confirm peak identification and
resolution.
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e Analysis and System Suitability:

o Equilibrate the column with the initial mobile phase composition until a stable baseline is
achieved.

o Inject a blank (diluent), followed by replicate injections of the standard solution.

o Perform system suitability tests: check for theoretical plates, tailing factor for the
Vortioxetine peak, and resolution between Vortioxetine and its closest eluting impurity.

o Inject the test sample and identify impurity peaks by comparing their retention times with
those from the reference standards or spiked samples.

o Quantify impurities using the external standard method, applying appropriate relative
response factors if necessary.

Conclusion

The control of impurities in Vortioxetine manufacturing is a multifaceted challenge that
demands a deep understanding of its synthetic chemistry, degradation pathways, and modern
analytical science. Process-related impurities are best controlled by optimizing the synthetic
route and purifying intermediates. Degradation products necessitate careful control of storage
and handling conditions, particularly protection from light and oxidation. High-risk impurities,
such as genotoxic and nitrosamine compounds, require dedicated risk assessments and highly
sensitive, specific analytical methods for their control. A robust, well-validated stability-
indicating HPLC method is the cornerstone of any quality control strategy, ensuring that each
batch of Vortioxetine released is pure, safe, and effective for patients suffering from major
depressive disorder.

References

e Jahagirdar, V. G., et al. (2020). Identification and characterization of forced degradation
products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical
Analysis, 188, 113442. [Link]

» Pharmaffiliates. (n.d.). Vortioxetine-impurities. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32652431/
https://www.pharmaffiliates.com/en/vortioxetine-impurities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

de Diego, M., et al. (2018). Determination of vortioxetine and its degradation product in bulk
and tablets, by LC-DAD and MS/MS methods. Journal of Pharmaceutical and Biomedical
Analysis, 160, 237-243. [Link]

PharmaCompass. (2025). A Guide to the Vortioxetine Synthesis Process. Retrieved from
[Link]

OUCI. (n.d.). Identification and characterization of forced degradation products of
vortioxetine by LC/MS/MS and NMR. Retrieved from [Link]

PharmaCompass. (2025). Vortioxetine Raw Material: A Guide for Pharma Experts. Retrieved
from [Link]

Chen, L., et al. (2017). Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. Clinical
Pharmacokinetics, 57(6), 673-686. [Link]

Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the
Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress
Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS.
Molecules, 27(6), 1883. [Link]

Pharmaffiliates. (n.d.). Vortioxetine-impurities. Retrieved from [Link]

R. Ken Coit College of Pharmacy. (n.d.). Identification and characterization of forced
degradation products of vortioxetine by LC/MS/MS and NMR. Retrieved from [Link]

Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the
Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress
Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS.
ResearchGate. [Link]

SynThink. (n.d.). Vortioxetine EP Impurities & USP Related Compounds. Retrieved from
[Link]

ClinPGx. (n.d.). Vortioxetine Pathway, Pharmacokinetics. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.academia.edu/37785890/Determination_of_vortioxetine_and_its_degradation_product_in_bulk_and_tablets_by_LC_DAD_and_MS_MS_methods
https://www.pharmacompass.com/articles/a-guide-to-the-vortioxetine-synthesis-process
https://ouci.dntb.gov.ua/en/works/bGRQZXZ6/
https://www.pharmacompass.com/articles/vortioxetine-raw-material-a-guide-for-pharma-experts
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5934379/
https://pubmed.ncbi.nlm.nih.gov/35335253/
https://www.pharmaffiliates.com/en/nitrosamine-standards/vortioxetine-impurities
https://pharmacy.arizona.edu/publications/identification-and-characterization-forced-degradation-products-vortioxetine-lcmsms-and-nmr
https://www.researchgate.net/publication/359200427_Development_of_the_Validated_Stability-Indicating_Method_for_the_Determination_of_Vortioxetine_in_Bulk_and_Pharmaceutical_Formulation_by_HPLC-DAD_Stress_Degradation_Kinetics_Studies_and_Detection_of_Deg
https://www.synthink.com/vortioxetine-impurities.html
https://www.clinpgx.com/vortioxetine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Liu, L., et al. (2016). Stability-indicating reversed-phase HPLC method development and
characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR. Journal of
Pharmaceutical and Biomedical Analysis, 117, 325-332. [Link]

Axios Research. (n.d.). Vortioxetine. Retrieved from [Link]

Google Patents. (n.d.). CN106596798B - Analysis method of related substances in
vortioxetine hydrobromide.

Veeprho. (n.d.). Vortioxetine Impurities and Related Compound. Retrieved from [Link]

de Diego, M., et al. (2018). Determination of vortioxetine and its degradation product in bulk
and tablets, by LC-DAD and MS/MS methods. PubMed. [Link]

Reddy, B. R., et al. (2023). A Useful UFLC-MS Technique for Analysing N-Nitroso
Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRISs) in Vortioxetine
Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass
Spectrometer. SCIRP. [Link]

ResearchGate. (n.d.). Identification and characterization of forced degradation products of
Vortioxetine by LC/MS/MS and NMR | Request PDF. Retrieved from [Link]

Dousa, M., et al. (2016). Utilization of Photochemically Induced Fluorescence Detection for
HPLC Determination of Genotoxic Impurities in the Vortioxetine Manufacturing Process.
Journal of Chromatographic Science, 54(9), 1625-1630. [Link]

ResearchGate. (n.d.). Determination of vortioxetine and its degradation product in bulk and
tablets, by LC-DAD and MS/MS methods | Request PDF. Retrieved from [Link]

Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the
Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress
Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS.
PMC. [Link]

Landge, S., & Dahale, S. B. (2020). SEPARATION AND QUANTIFICATION OF
STRUCTURALLY SIMILAR IMPURITIES BY HPLC METHOD OF VORTIOXETINE
HYDROBROMIDE- AN ANTIDEPRESSANT DRUG. ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://sci-hub.se/10.1016/j.jpba.2015.08.028
https://axiosresearch.com/vortioxetine
https://www.veeprho.com/vortioxetine-impurities.html
https://pubmed.ncbi.nlm.nih.gov/30248554/
https://www.scirp.org/journal/paperinformation?paperid=127391
https://www.researchgate.net/publication/327918833_Identification_and_characterization_of_forced_degradation_products_of_Vortioxetine_by_LCMSMS_and_NMR
https://academic.oup.com/chromsci/article/54/9/1625/2622771
https://www.researchgate.net/publication/327918833_Determination_of_vortioxetine_and_its_degradation_product_in_bulk_and_tablets_by_LC-DAD_and_MSMS_methods
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952409/
https://www.researchgate.net/publication/342152668_SEPARATION_AND_QUANTIFICATION_OF_STRUCTURALLY_SIMILAR_IMPURITIES_BY_HPLC_METHOD_OF_VORTIOXETINE_HYDROBROMIDE-_AN_ANTIDEPRESSANT_DRUG
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Stolarczyk, M., et al. (2020). Comparison of Various Chromatographic Systems for
Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine
Samples by HPLC-DAD and LC-QTOF-MS. MDPI. [Link]

e Dousa, M., et al. (2016). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-
Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. PubMed. [Link]

+ ResearchGate. (n.d.). Reaction scheme of VOR synthesis. Retrieved from [Link]

o Al-Karmalawy, A. A., et al. (2022). Vortioxetine: A comprehensive profile. Journal of
Pharmaceutical and Biomedical Analysis, 209, 114519. [Link]

e IJTSRD. (2022). Analytical Method Development and Validation of Vortioxetine
Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. Retrieved from [Link]

e Google Patents. (n.d.). CN114075153A - Preparation method of vortioxetine impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pharmaffiliates.com [pharmaffiliates.com]

2. Vortioxetine: A comprehensive profile - PubMed [pubmed.ncbi.nim.nih.gov]

3. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC
[pmc.ncbi.nim.nih.gov]

4. CN106596798B - Analysis method of related substances in vortioxetine hydrobromide -
Google Patents [patents.google.com]

5. Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards
[daicelpharmastandards.com]

6. arborpharmchem.com [arborpharmchem.com]

7. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.mdpi.com/1420-3049/25/11/2539
https://pubmed.ncbi.nlm.nih.gov/26354890/
https://www.researchgate.net/figure/Reaction-scheme-of-VOR-synthesis_fig1_359200427
https://pubmed.ncbi.nlm.nih.gov/34954490/
https://www.ijtsrd.com/papers/ijtsrd49257.pdf
https://www.benchchem.com/product/b3102993?utm_src=pdf-custom-synthesis#bc-rfq
https://www.pharmaffiliates.com/en/parentapi/vortioxetine-impurities
https://pubmed.ncbi.nlm.nih.gov/41714066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5973995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5973995/
https://patents.google.com/patent/CN106596798B/en
https://patents.google.com/patent/CN106596798B/en
https://www.daicelpharmastandards.com/product-category/vortioxetine/
https://www.daicelpharmastandards.com/product-category/vortioxetine/
https://www.arborpharmchem.com/vortioxetine-synthesis-process/
https://www.researchgate.net/publication/341348930_SEPARATION_AND_QUANTIFICATION_OF_STRUCTURALLY_SIMILAR_IMPURITIES_BY_HPLC_METHOD_OF_VORTIOXETINE_HYDROBROMIDE-_AN_ANTIDEPRESSANT_DRUG
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

8. Sci-Hub. Stability-indicating reversed-phase HPLC method development and
characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR / Journal of
Pharmaceutical and Biomedical Analysis, 2016 [sci-hub.box]

9. Development of the Validated Stability-Indicating Method for the Determination of
Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation
Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC
[pmc.ncbi.nlm.nih.gov]

10. Identification and characterization of forced degradation products of vortioxetine by
LC/MS/MS and NMR [ouci.dntb.gov.ua]

11. Identification and characterization of forced degradation products of vortioxetine by
LC/MS/MS and NMR - PubMed [pubmed.ncbi.nim.nih.gov]

12. Identification and characterization of forced degradation products of vortioxetine by
LC/MS/MS and NMR. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]

13. (PDF) Determination of vortioxetine and its degradation product in bulk and tablets, by
LC-DAD and MS/MS methods [academia.edu]

14. Development of the Validated Stability-Indicating Method for the Determination of
Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation
Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PubMed
[pubmed.ncbi.nim.nih.gov]

15. researchgate.net [researchgate.net]

16. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD
and MS/MS methods - PubMed [pubmed.ncbi.nim.nih.gov]

17. synthinkchemicals.com [synthinkchemicals.com]

18. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine
in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nim.nih.gov]

19. researchgate.net [researchgate.net]

20. academic.oup.com [academic.oup.com]
21. pharmaffiliates.com [pharmaffiliates.com]
22. scirp.org [scirp.org]

23. researchgate.net [researchgate.net]

24. Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk
Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-
MS | MDPI [mdpi.com]

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://sci-hub.box/10.1016/j.jpba.2015.08.028
https://sci-hub.box/10.1016/j.jpba.2015.08.028
https://sci-hub.box/10.1016/j.jpba.2015.08.028
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953571/
https://ouci.dntb.gov.ua/en/works/4ywOmZr9/
https://ouci.dntb.gov.ua/en/works/4ywOmZr9/
https://pubmed.ncbi.nlm.nih.gov/32622114/
https://pubmed.ncbi.nlm.nih.gov/32622114/
https://www.pharmacy.arizona.edu/node/756
https://www.pharmacy.arizona.edu/node/756
https://www.academia.edu/99283661/Determination_of_vortioxetine_and_its_degradation_product_in_bulk_and_tablets_by_LC_DAD_and_MS_MS_methods
https://www.academia.edu/99283661/Determination_of_vortioxetine_and_its_degradation_product_in_bulk_and_tablets_by_LC_DAD_and_MS_MS_methods
https://pubmed.ncbi.nlm.nih.gov/35335245/
https://pubmed.ncbi.nlm.nih.gov/35335245/
https://pubmed.ncbi.nlm.nih.gov/35335245/
https://pubmed.ncbi.nlm.nih.gov/35335245/
https://www.researchgate.net/publication/359242112_Development_of_the_Validated_Stability-Indicating_Method_for_the_Determination_of_Vortioxetine_in_Bulk_and_Pharmaceutical_Formulation_by_HPLC-DAD_Stress_Degradation_Kinetics_Studies_and_Detection_of_D
https://pubmed.ncbi.nlm.nih.gov/30001570/
https://pubmed.ncbi.nlm.nih.gov/30001570/
https://synthinkchemicals.com/product-category/impurities/vortioxetine/
https://pubmed.ncbi.nlm.nih.gov/26223463/
https://pubmed.ncbi.nlm.nih.gov/26223463/
https://www.researchgate.net/figure/Reaction-scheme-of-VOR-synthesis_fig1_280585974
https://academic.oup.com/chromsci/article-abstract/54/9/1625/2235962
https://www.pharmaffiliates.com/en/products/Nitrosamine-Standards/vortioxetine-impurities
https://www.scirp.org/journal/paperinformation?paperid=147562
https://www.researchgate.net/publication/326359297_Determination_of_vortioxetine_and_its_degradation_product_in_bulk_and_tablets_by_LC-DAD_and_MSMS_methods
https://www.mdpi.com/1420-3049/25/11/2483
https://www.mdpi.com/1420-3049/25/11/2483
https://www.mdpi.com/1420-3049/25/11/2483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [A Comprehensive Guide to Known Impurities in
Vortioxetine Manufacturing]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3102993/docs#a-comprehensive-guide-to-known-
impurities-in-vortioxetine-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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